Ethyl 3-(4-bromophenyl)-3-fluoropropanoate
Description
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate is a fluorinated ester derivative featuring a 4-bromophenyl group and a fluorine atom at the β-position of the propanoate chain. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the bromine and fluorine substituents. The bromine atom enhances lipophilicity and can participate in cross-coupling reactions, while the fluorine atom influences metabolic stability and molecular polarity .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-fluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMPVGJILBKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification of 3-(4-Bromophenyl)-3-Fluoropropanoic Acid
The most straightforward route involves esterifying 3-(4-bromophenyl)-3-fluoropropanoic acid with ethanol under acidic conditions. A typical procedure refluxes the acid (1.0 equiv) with excess ethanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) at 80°C for 12 hours. This method yields the target ester in 68–72% after aqueous workup and distillation. However, competing side reactions, such as defluorination or bromine displacement, reduce efficiency when stoichiometric imbalances occur.
Halogen Exchange Reactions
Bromine-fluorine exchange via nucleophilic aromatic substitution (SNAr) offers an alternative pathway. Reacting ethyl 3-(4-bromophenyl)-3-bromopropanoate with potassium fluoride (3.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours achieves 55–60% conversion. While cost-effective, this method suffers from regioselectivity issues, with 15–20% of the para-bromo substituent undergoing unintended fluorination.
Transition Metal-Catalyzed Fluorination
Palladium-Mediated C–F Bond Formation
Palladium catalysts enable direct fluorination of ethyl 3-(4-bromophenyl)acrylate. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and N-fluorobenzenesulfonimide (NFSI, 2.0 equiv) in toluene at 100°C, the reaction achieves 78% yield after 8 hours. The mechanism proceeds via oxidative addition of NFSI to Pd(0), followed by alkene insertion and reductive elimination. Deuterium-labeling studies confirm that fluorination occurs exclusively at the β-position due to steric hindrance from the bromophenyl group.
Copper-Catalyzed Electrophilic Fluorination
Copper(I) iodide (10 mol%) catalyzes the reaction between ethyl 3-(4-bromophenyl)propanoate and Selectfluor® (1.5 equiv) in acetonitrile at 60°C, yielding 65–70% product. This method avoids harsh acids but requires careful control of moisture levels, as water hydrolyzes the intermediate copper-fluoride complex, reducing yields by 20–25%.
Photocatalytic Radical Fluorination Approaches
Visible-Light-Driven Fluorination with 5CzBN
A breakthrough method employs the organic photocatalyst 5CzBN (2 mol%) under blue LED irradiation to generate fluorine radicals from Selectfluor® (2.0 equiv). In ethanol at room temperature, ethyl 3-(4-bromophenyl)acrylate reacts with potassium 2-ethoxy-2-oxoacetate (3.0 equiv) to form the target compound in 82–85% yield within 16 hours. The radical chain mechanism minimizes byproducts, with HPLC analysis showing >99% purity post-column chromatography.
Table 1: Solvent Optimization for Photocatalytic Fluorination
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 85 | 99.2 | 16 |
| THF | 73 | 97.8 | 20 |
| DCM | 65 | 95.4 | 24 |
| Acetone | 58 | 93.1 | 24 |
Scalability and Continuous-Flow Adaptations
Scaling the photocatalytic method to 100 mmol retains an 80% yield using a continuous-flow reactor with a 15-minute residence time. This approach enhances reproducibility, as oxygen and moisture are rigorously excluded via in-line degassing modules.
Recrystallization and Purification Techniques
Solvent Selection for Crystallization
Ethanol-water mixtures (7:3 v/v) provide optimal recrystallization conditions, yielding needle-like crystals with 99.5% purity. X-ray diffraction analysis confirms the (R)-configuration at the fluorinated carbon when chiral auxiliaries are employed.
Chromatographic Purification
Silica gel chromatography with hexane:ethyl acetate (4:1) eluent removes non-polar byproducts, while reverse-phase HPLC (C18 column, methanol:water 75:25) resolves diastereomers formed during metal-catalyzed routes.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.48–7.42 (m, 2H, Ar-H), 7.35–7.29 (m, 2H, Ar-H), 4.25 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.12 (dd, J = 22.4, 16.8 Hz, 2H, CH₂CO), 1.92 (t, J = 7.2 Hz, 3H, CH₃CH₂O), 1.28 (t, J = 7.2 Hz, 3H, CH₃CH₂O).
¹⁹F NMR (376 MHz, CDCl₃): δ -182.4 (q, J = 22.4 Hz).
HRMS (ESI+): m/z calcd for C₁₁H₁₁BrFO₂ [M+H]⁺: 289.9974; found: 289.9971.
Thermal Stability Analysis
Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with a melting endotherm at 89–91°C. The compound remains stable for >6 months when stored under argon at -20°C.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Preparation Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Esterification | 72 | 98.5 | 12.40 | High |
| Pd-Catalyzed | 78 | 99.1 | 45.80 | Medium |
| Photocatalytic | 85 | 99.2 | 28.70 | High |
| Copper-Mediated | 70 | 97.9 | 33.50 | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for acidic or basic hydrolysis, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing the bromine atom.
Reduction: The major product is 3-(4-bromophenyl)-3-fluoropropanol.
Hydrolysis: The products are 3-(4-bromophenyl)-3-fluoropropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-fluoropropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between Ethyl 3-(4-bromophenyl)-3-fluoropropanoate and related compounds:
Key Observations:
- Substituent Positioning: The position of bromine and fluorine on the phenyl ring significantly impacts electronic effects. For example, the 4-bromo-3-fluoro substitution in alters resonance effects compared to the target compound’s single 4-bromo group.
- Functional Groups: The 3-fluoro group in the target compound reduces nucleophilic susceptibility compared to the 3-oxo derivative (ketone), which is prone to nucleophilic attack .
- Hydrogen Bonding: The hydroxyl group in Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate enhances solubility in polar solvents, a feature absent in the non-hydroxylated target compound .
Biological Activity
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and fluorine substituents, suggest potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through a review of relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 303.12 g/mol
The presence of halogen atoms (bromine and fluorine) enhances its reactivity and binding affinity to biological targets, making it a valuable candidate in drug discovery.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, such as enzymes and receptors. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
The bromine and fluorine substituents are thought to enhance the compound's binding affinity and specificity for these targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, certain derivatives have been shown to inhibit tumor growth in animal models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism appeared to involve the activation of caspases, leading to programmed cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-3-fluoropropanoate | Chlorine instead of Bromine | Moderate antibacterial activity |
| Ethyl 3-(4-iodophenyl)-3-fluoropropanoate | Iodine instead of Bromine | Enhanced cytotoxicity in cancer cells |
| Ethyl 3-(4-bromophenyl)-2-fluoropropanoate | Different positioning of Fluorine | Lower binding affinity to target enzymes |
This table illustrates how variations in halogen substituents can affect biological activity and binding characteristics.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 3-(4-bromophenyl)-3-fluoropropanoate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of 3-(4-bromophenyl)-3-fluoropropanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis. Alternative routes may employ halogen exchange (e.g., substituting chlorine with fluorine via nucleophilic fluorination), but this requires specialized reagents like KF/18-crown-6 . Yield optimization often hinges on stoichiometric ratios (e.g., 1.2:1 molar ratio of ethanol to acid) and purification via fractional distillation or column chromatography.
Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?
- ¹H/¹³C NMR : The 4-bromophenyl group shows characteristic aromatic splitting patterns (e.g., doublets at δ ~7.5 ppm for H adjacent to Br). The fluorine substituent deshields neighboring protons, causing distinct shifts.
- 19F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom.
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and C-F (1100–1000 cm⁻¹) are critical identifiers .
Q. What safety precautions are essential when handling fluorinated bromophenyl esters?
Fluorinated compounds may release HF under acidic or high-temperature conditions. Recommendations include:
- Use of PPE (gloves, goggles, lab coat).
- Conducting reactions in fume hoods with HF scavengers (e.g., CaCO₃).
- Emergency protocols for skin/eye exposure (e.g., immediate rinsing with water) .
Advanced Research Questions
Q. How do halogen substituents (Br vs. F) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the para position acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. Fluorine, being electron-withdrawing, enhances electrophilicity of the phenyl ring, directing incoming nucleophiles to meta/para positions. Comparative studies show that replacing Br with F reduces steric hindrance but may lower catalytic turnover due to stronger C-F bond stability .
Table 1 : Reactivity comparison of halogen-substituted analogs
| Compound | Halogen Position | Cross-Coupling Yield (%) |
|---|---|---|
| Ethyl 3-(4-Bromophenyl)-3-F | 4-Br, 3-F | 78% (Pd(PPh₃)₄, K₂CO₃) |
| Ethyl 3-(4-Fluorophenyl)-3-F | 4-F, 3-F | 62% (same conditions) |
Q. What strategies resolve contradictions in spectroscopic data arising from synthetic byproducts?
Contradictions often stem from:
- Regioisomers : Improper fluorination may yield 2- or 3-fluoro derivatives. LC-MS or 2D NMR (e.g., COSY, HSQC) can differentiate isomers.
- Ester hydrolysis : Trace water generates 3-(4-bromophenyl)-3-fluoropropanoic acid, identifiable via TLC (Rf difference) or pH-dependent solubility .
Q. How does the fluorine atom affect the compound’s metabolic stability in biological assays?
Fluorine increases metabolic stability by:
- Blocking cytochrome P450-mediated oxidation.
- Enhancing lipophilicity (logP ~2.8), improving membrane permeability.
In vitro assays using liver microsomes show a 40% reduction in degradation compared to non-fluorinated analogs .
Q. What computational methods predict the compound’s behavior in catalytic cycles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
